
2,5-Thiophenedicarboxylic acid, 3,4-bis(decyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Thiophenedicarboxylic acid, 3,4-bis(decyloxy)-: is an organic compound that belongs to the class of thiophene derivatives It is characterized by the presence of two decyloxy groups attached to the thiophene ring at the 3 and 4 positions, and two carboxylic acid groups at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Thiophenedicarboxylic acid, 3,4-bis(decyloxy)- typically involves the following steps:
Starting Materials: The synthesis begins with thiophene, which is a five-membered aromatic ring containing a sulfur atom.
Functionalization: The thiophene ring is functionalized by introducing decyloxy groups at the 3 and 4 positions. This can be achieved through nucleophilic substitution reactions using decanol and appropriate leaving groups.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid groups, converting them to alcohols or aldehydes.
Substitution: The decyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Electronics: The compound is used as a building block in the synthesis of organic semiconductors and conductive polymers.
Catalysis: It can serve as a ligand in coordination chemistry, facilitating catalytic reactions.
Biology:
Biomolecular Probes: The compound can be modified to create probes for studying biological systems.
Medicine:
Drug Development: Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry:
Materials Science: The compound is used in the development of advanced materials, such as liquid crystals and nanomaterials.
Mecanismo De Acción
The mechanism of action of 2,5-Thiophenedicarboxylic acid, 3,4-bis(decyloxy)- involves its interaction with molecular targets through its functional groups. The carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, while the decyloxy groups provide hydrophobic interactions. These interactions can influence the compound’s behavior in various applications, such as catalysis and material science.
Comparación Con Compuestos Similares
2,5-Thiophenedicarboxylic acid: Lacks the decyloxy groups, making it less hydrophobic.
3,4-Thiophenedicarboxylic acid: Similar structure but different substitution pattern.
2,5-Furandicarboxylic acid: Contains an oxygen atom in the ring instead of sulfur.
Uniqueness:
Hydrophobicity: The presence of decyloxy groups increases the hydrophobicity of the compound, enhancing its solubility in organic solvents.
Functional Versatility: The combination of carboxylic acid and decyloxy groups provides a unique set of chemical properties, making it versatile for various applications.
This detailed article provides a comprehensive overview of 2,5-Thiophenedicarboxylic acid, 3,4-bis(decyloxy)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
143084-55-3 |
|---|---|
Fórmula molecular |
C26H44O6S |
Peso molecular |
484.7 g/mol |
Nombre IUPAC |
3,4-didecoxythiophene-2,5-dicarboxylic acid |
InChI |
InChI=1S/C26H44O6S/c1-3-5-7-9-11-13-15-17-19-31-21-22(24(26(29)30)33-23(21)25(27)28)32-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3,(H,27,28)(H,29,30) |
Clave InChI |
CURUZRHWPGWIRL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=C(SC(=C1OCCCCCCCCCC)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Cyclopropyl-3-[4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B15161154.png)
![(1E)-N,N-Dimethyl-N'-{3-[(methylamino)methyl]phenyl}ethanimidamide](/img/structure/B15161164.png)
![6-{4-[2-(Quinolin-2-YL)ethenyl]phenoxy}hexan-1-OL](/img/structure/B15161169.png)
![Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane](/img/structure/B15161170.png)
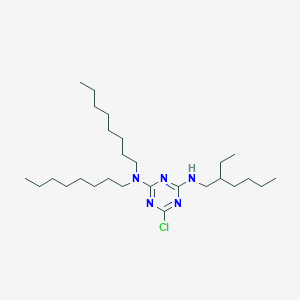
![Imidazo[1,2-A]pyrazin-3-OL](/img/structure/B15161181.png)
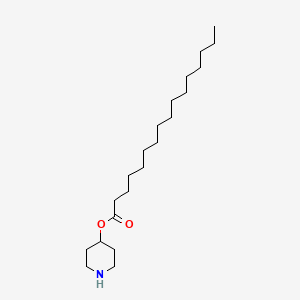
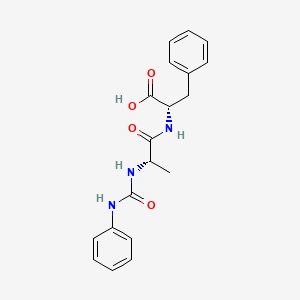
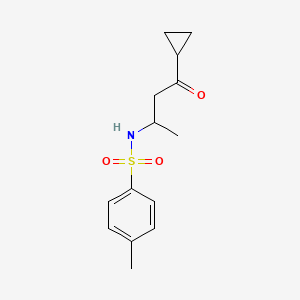
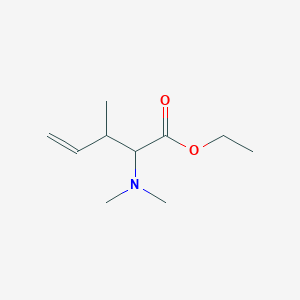
![5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene](/img/structure/B15161226.png)
![3-Methoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B15161229.png)
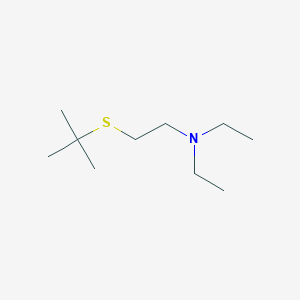
![2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde](/img/structure/B15161248.png)
